molecular formula C12H15ClFNO4S B13861539 6-Chloro-2-fluoro-3-(propane-1-sulfonylamino)-benzoic acid ethyl ester

6-Chloro-2-fluoro-3-(propane-1-sulfonylamino)-benzoic acid ethyl ester

Cat. No.: B13861539
M. Wt: 323.77 g/mol
InChI Key: WLIKMIGERHYIBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-chloro-2-fluoro-3-(propylsulfonylamino)benzoate is an organic compound that belongs to the class of benzoates This compound is characterized by the presence of a benzoate ester group, a chloro substituent, a fluoro substituent, and a propylsulfonylamino group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-chloro-2-fluoro-3-(propylsulfonylamino)benzoate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Nitration and Reduction: The benzene ring is first nitrated to introduce a nitro group, which is then reduced to an amino group.

    Sulfonylation: The amino group is then sulfonylated using propylsulfonyl chloride to form the propylsulfonylamino group.

    Halogenation: The chloro and fluoro substituents are introduced through halogenation reactions.

    Esterification: Finally, the carboxylic acid group is esterified with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-2-fluoro-3-(propylsulfonylamino)benzoate can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Formation of new benzoate derivatives with different substituents.

    Oxidation: Formation of oxidized benzoate derivatives.

    Reduction: Formation of reduced benzoate derivatives.

    Hydrolysis: Formation of 6-chloro-2-fluoro-3-(propylsulfonylamino)benzoic acid.

Scientific Research Applications

Ethyl 6-chloro-2-fluoro-3-(propylsulfonylamino)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 6-chloro-2-fluoro-3-(propylsulfonylamino)benzoate involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Altering Gene Expression: Affecting the transcription and translation of specific genes.

Comparison with Similar Compounds

Ethyl 6-chloro-2-fluoro-3-(propylsulfonylamino)benzoate can be compared with other similar compounds, such as:

  • Ethyl 6-chloro-2-fluoro-3-(methylsulfonylamino)benzoate
  • Ethyl 6-chloro-2-fluoro-3-(ethylsulfonylamino)benzoate
  • Ethyl 6-chloro-2-fluoro-3-(butylsulfonylamino)benzoate

These compounds share similar structural features but differ in the length and nature of the sulfonylamino group. The uniqueness of ethyl 6-chloro-2-fluoro-3-(propylsulfonylamino)benzoate lies in its specific combination of substituents, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H15ClFNO4S

Molecular Weight

323.77 g/mol

IUPAC Name

ethyl 6-chloro-2-fluoro-3-(propylsulfonylamino)benzoate

InChI

InChI=1S/C12H15ClFNO4S/c1-3-7-20(17,18)15-9-6-5-8(13)10(11(9)14)12(16)19-4-2/h5-6,15H,3-4,7H2,1-2H3

InChI Key

WLIKMIGERHYIBI-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)NC1=C(C(=C(C=C1)Cl)C(=O)OCC)F

Origin of Product

United States

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